3,9-bis(4-methylphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
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Overview
Description
3,9-bis(4-methylphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is a compound known for its unique spiro structure, which consists of a bicyclic system with two oxygen atoms in each ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-bis(4-methylphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves the reaction of 4-methylphenol with formaldehyde and a suitable catalyst under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then cyclized to form the final spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
3,9-bis(4-methylphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as halides or amines; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3,9-bis(4-methylphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism by which 3,9-bis(4-methylphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Known for its use as an antioxidant and reducing agent.
3,9-Diazaspiro[5.5]undecane derivatives: Investigated for their potential as γ-aminobutyric acid type A receptor antagonists.
Uniqueness
3,9-bis(4-methylphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is unique due to its specific spiro structure and the presence of four oxygen atoms in the bicyclic system. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3,9-bis(4-methylphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-15-3-7-17(8-4-15)19-22-11-21(12-23-19)13-24-20(25-14-21)18-9-5-16(2)6-10-18/h3-10,19-20H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJRDJLTWGHJSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2OCC3(CO2)COC(OC3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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